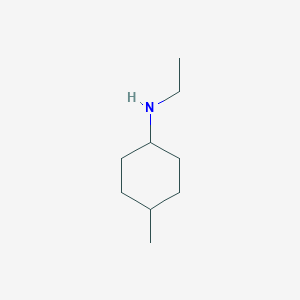

N-ethyl-4-methylcyclohexan-1-amine

Description

BenchChem offers high-quality N-ethyl-4-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-ethyl-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

NKSZFKLFWWMCGB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC(CC1)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-Ethyl-4-methylcyclohexan-1-amine (CAS 39190-92-6)

Topic: N-ethyl-4-methylcyclohexan-1-amine CAS 39190-92-6 properties Content Type: In-depth technical guide.

Executive Summary

N-Ethyl-4-methylcyclohexan-1-amine (CAS 39190-92-6) is a secondary aliphatic amine characterized by a cyclohexane ring substituted with a methyl group at the C4 position and an N-ethylamino group at the C1 position. As a lipophilic intermediate, it serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and rubber accelerators. Its structural versatility lies in its stereochemistry (cis/trans isomerism) and its ability to modulate the lipophilicity (LogP) and basicity of bioactive scaffolds, particularly in the development of analgesics and NMDA receptor antagonists.

Chemical Identity & Stereochemistry

The compound exists as a mixture of stereoisomers unless a specific synthesis targets the cis or trans form. The trans isomer is generally more thermodynamically stable due to the equatorial positioning of both bulky substituents (methyl and ethylamino) in the chair conformation.

| Property | Detail |

| CAS Registry Number | 39190-92-6 |

| IUPAC Name | N-Ethyl-4-methylcyclohexan-1-amine |

| Synonyms | N-Ethyl-4-methylcyclohexylamine; (4-Methylcyclohexyl)ethylamine |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| SMILES | CCNC1CCC(C)CC1 |

| InChI Key | QMMUYVTYTBICLS-UHFFFAOYSA-N |

Stereochemical Implications

-

Trans-Isomer: Both the C1-amino and C4-methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions. This is the predominant form in thermodynamic equilibrium.

-

Cis-Isomer: One substituent is axial while the other is equatorial, leading to higher steric strain and slightly different physical properties (e.g., boiling point and NMR shifts).

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this niche intermediate are proprietary.

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 165°C - 175°C | Estimated based on N-ethylcyclohexylamine (164°C) and 4-methyl substitution effect. |

| Density | 0.84 - 0.86 g/mL | Typical for alkylcyclohexylamines. |

| LogP (Octanol/Water) | 2.4 - 2.7 | Highly lipophilic; crosses blood-brain barrier (BBB) readily. |

| pKa (Conjugate Acid) | 10.5 - 11.0 | Strong base; exists as a cation at physiological pH. |

| Solubility | < 1 g/L (Water) | Soluble in ethanol, DCM, DMSO, toluene. |

| Refractive Index | ~1.45 | Predicted at 20°C. |

Synthesis & Manufacturing Methodologies

The synthesis of N-ethyl-4-methylcyclohexan-1-amine is primarily achieved through two industrial routes: Reductive Amination (preferred for lab scale) and Catalytic Hydrogenation (preferred for bulk manufacturing).

Route A: Reductive Amination

This route involves the condensation of 4-methylcyclohexanone with ethylamine to form an imine intermediate, which is subsequently reduced in situ.

-

Reagents: 4-Methylcyclohexanone, Ethylamine (70% aq or gas), Reducing agent (H₂/Pd-C, NaBH₄, or NaBH(OAc)₃).

-

Mechanism: Nucleophilic attack of the amine on the ketone carbonyl

Hemiaminal -

Stereocontrol: Using bulky hydride sources (e.g., L-Selectride) can favor the cis isomer, whereas thermodynamic catalytic hydrogenation favors the trans isomer.

Route B: Aromatic Hydrogenation

This route reduces the aromatic ring of N-ethyl-p-toluidine.

-

Reagents: N-Ethyl-p-toluidine, H₂ (high pressure), Ru/C or Rh/C catalyst.

-

Conditions: High temperature (150-200°C) and pressure (50-100 bar).

-

Advantage: Low cost of starting materials.

Experimental Workflow Diagram (DOT)

The following diagram visualizes the synthetic logic and intermediate flow.

Caption: Dual synthetic pathways demonstrating Reductive Amination (Top) and Aromatic Ring Hydrogenation (Bottom).

Analytical Characterization

Confirming the identity of CAS 39190-92-6 requires a combination of ¹H-NMR and Mass Spectrometry.

Predicted ¹H-NMR Spectrum (CDCl₃, 400 MHz)

-

δ 0.89 ppm (d, 3H): Methyl group at C4 (doublet due to coupling with C4-H).

-

δ 1.10 ppm (t, 3H): Terminal methyl of the N-ethyl group.

-

δ 2.35 - 2.45 ppm (m, 1H): Methine proton at C1 (alpha to nitrogen).

-

δ 2.65 ppm (q, 2H): Methylene protons of the N-ethyl group.

-

δ 0.9 - 1.8 ppm (m, 9H): Remaining ring protons (cyclohexane envelope).

-

δ 1.2 ppm (br s, 1H): Amine N-H proton (exchangeable with D₂O).

Mass Spectrometry (ESI+)

-

[M+H]⁺: 142.2 m/z

-

Fragmentation: Loss of ethyl group (M-29) is a common fragmentation pathway.

Applications in Drug Discovery

N-Ethyl-4-methylcyclohexan-1-amine is a valuable pharmacophore in medicinal chemistry, often used to optimize Lipophilic Efficiency (LipE) .

-

NMDA Receptor Antagonists: The structure mimics the fragmentation pattern of arylcyclohexylamines (e.g., PCP, ketamine analogs), serving as a scaffold for investigating neuroactive compounds.

-

Analgesics: Used as a side-chain intermediate in the synthesis of opioid-like analgesics where a lipophilic amine is required to anchor the molecule in the receptor pocket.

-

Local Anesthetics: The steric bulk of the 4-methylcyclohexyl group provides resistance to enzymatic hydrolysis when incorporated into amide-linked anesthetics.

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye), Flammable Liquid.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation and carbonate formation (reacts with atmospheric CO₂).

-

PPE: Nitrile gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.

-

Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before absorption with inert material (vermiculite).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. (Note: Isomeric relative used for property estimation). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for Cyclohexylamine Derivatives. Retrieved from .

-

Chemical Book. CAS 39190-92-6 Product Entries. Retrieved from .

-

BenchChem. Synthesis of substituted cyclohexylamines. Retrieved from .

A Technical Guide to the Physicochemical Characterization of N-ethyl-4-methylcyclohexan-1-amine: Boiling Point and Density

Abstract

This technical guide addresses the critical physicochemical properties of N-ethyl-4-methylcyclohexan-1-amine, specifically its boiling point and density. Recognizing the current scarcity of experimentally-derived data for this compound in publicly available literature, this document provides a comprehensive framework for the precise and reliable determination of these parameters. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility. This guide serves as a foundational resource for the characterization of novel cycloalkylamines, which are prevalent motifs in medicinal chemistry.

Introduction: The Imperative of Physical Property-Based Characterization

In the realm of drug discovery and development, the precise characterization of a molecule's physical properties is a non-negotiable prerequisite for its advancement. Properties such as boiling point and density are fundamental to a compound's identity, purity, and handling characteristics. The boiling point, defined as the temperature at which a liquid's vapor pressure equals the external pressure, is a crucial indicator of a substance's volatility and is instrumental in designing purification protocols like distillation.[1] Similarly, density, the mass per unit volume, is an intrinsic property that aids in substance identification, quality control of raw materials, and formulation development.[2][3]

A thorough literature search reveals a notable absence of experimentally determined boiling point and density data for N-ethyl-4-methylcyclohexan-1-amine. While data exists for structurally related isomers, such as N-Ethyl-N-methylcyclohexanamine, direct extrapolation is scientifically unsound due to the significant influence of subtle structural changes on intermolecular forces and, consequently, physical properties. This guide, therefore, pivots from data reporting to providing a robust experimental framework for generating this critical information.

Physicochemical Data for N-ethyl-4-methylcyclohexan-1-amine and Related Isomers

As of the latest literature review, no experimentally validated boiling point or density data for N-ethyl-4-methylcyclohexan-1-amine has been published. For comparative purposes, the data for a related isomer is presented below. It is crucial to underscore that this data is not for the target compound and should be used with caution as a preliminary estimate.

| Compound Name | CAS Number | Boiling Point | Density (Predicted) | Source |

| N-Ethyl-N-methylcyclohexanamine | 57880-93-0 | 72-73 °C (at 12 Torr) | 0.85±0.1 g/cm³ | [4] |

| 4-Ethyl-N-methylcyclohexanamine | 252854-34-5 | No data available | No data available | [5] |

Experimental Determination of Boiling Point

The boiling point of a liquid amine can be determined through several methods. The choice of method is contingent on the sample quantity and its thermal stability. For high-boiling liquids, such as what might be anticipated for N-ethyl-4-methylcyclohexan-1-amine, vacuum distillation is the preferred method to prevent thermal decomposition.[6][7]

Rationale for Vacuum Distillation

Many organic compounds, particularly those with higher molecular weights or functional groups susceptible to oxidation or elimination reactions, can decompose at the high temperatures required for boiling at atmospheric pressure.[6] By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a more moderate temperature.[6][7] This is governed by the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature.

Experimental Protocol for Boiling Point Determination via Vacuum Distillation

This protocol outlines the steps for determining the boiling point of a liquid sample under reduced pressure.

Materials:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and thermometer adapter

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Stir bar

-

Heating mantle with stirrer

-

Vacuum pump or water aspirator

-

Vacuum trap

-

Manometer

-

Thick-walled vacuum tubing

-

Grease for ground-glass joints

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects that could lead to implosion under vacuum.[8]

-

Add the liquid sample and a stir bar to a round-bottom flask. Boiling stones are not effective under vacuum.[8]

-

Lightly grease all ground-glass joints to ensure a tight seal.[8]

-

Assemble the distillation apparatus as depicted in the workflow diagram below, including a Claisen adapter to minimize bumping.[8]

-

Connect the vacuum adapter via a vacuum trap to the vacuum source.

-

-

Distillation:

-

Begin stirring the sample.

-

Turn on the vacuum source to reduce the pressure within the apparatus. The system should be free of hissing sounds, which indicate leaks.[8]

-

Record the stable pressure from the manometer.

-

Once the pressure is stable, begin gently heating the distillation flask.

-

Observe the temperature at which the liquid boils, and a ring of condensate is consistently observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.[9]

-

-

Shutdown:

-

Remove the heat source and allow the apparatus to cool to room temperature.

-

Slowly reintroduce air into the system by opening the vacuum trap or removing the tubing from the vacuum source.

-

Turn off the vacuum source.

-

Workflow for Boiling Point Determination

Caption: Workflow for Vacuum Distillation.

Experimental Determination of Density

The density of a liquid can be accurately determined using several methods. Two common and reliable laboratory methods are the use of a pycnometer and a digital density meter.

Method 1: Pycnometer

A pycnometer is a glass flask with a specific, accurately known volume.[10] The density is determined by weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water) of known density, and then filled with the sample liquid.[2] This method is highly precise when performed correctly.[10][11]

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₀).

-

Fill the pycnometer with deionized water of a known temperature.

-

Weigh the water-filled pycnometer and record the mass (m_water).

-

Calculate the volume of the pycnometer (V) using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the sample liquid.

-

Weigh the sample-filled pycnometer and record the mass (m_sample).

-

Calculate the mass of the sample (m_sample - m₀).

-

Calculate the density of the sample (ρ = (m_sample - m₀) / V).

-

Method 2: Digital Density Meter

Modern digital density meters offer a rapid and highly accurate method for density determination, requiring only a small sample volume.[12][13] These instruments typically operate based on the oscillating U-tube principle.[12][14] A U-shaped tube is electronically excited to oscillate at its natural frequency.[13] This frequency changes when the tube is filled with a sample; a denser sample results in a lower oscillation frequency.[13][14] The instrument measures this frequency change and calculates the density.

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards.

-

Measurement:

-

Ensure the measuring cell is clean and dry.

-

Inject the sample into the measuring cell, ensuring no air bubbles are present.[13]

-

Allow the temperature to stabilize. Most benchtop models have built-in Peltier temperature control.[15]

-

Record the density reading from the instrument's display.

-

Clean the measuring cell thoroughly with appropriate solvents after the measurement.

-

Workflow for Density Determination using a Pycnometer

Caption: Workflow for Density Determination.

Conclusion

While the boiling point and density of N-ethyl-4-methylcyclohexan-1-amine are not currently established in the scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols to determine these crucial physical properties. The application of vacuum distillation for boiling point determination and the use of either a pycnometer or a digital density meter for density measurement are established, reliable methods that will yield high-quality, publishable data. Adherence to these protocols will not only facilitate the comprehensive characterization of this specific molecule but also provide a valuable framework for the investigation of other novel chemical entities within drug development programs.

References

-

How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Retrieved from [Link]

-

1 density determination by pycnometer. Retrieved from [Link]

-

Measuring Density with Laboratory Balance. Mettler Toledo. Retrieved from [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. Retrieved from [Link]

-

Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. (2025, July 4). Torontech. Retrieved from [Link]

-

How Digital Density Meters are Used for Modern Laboratories. (2025, December 12). Drawell. Retrieved from [Link]

-

Specialized test procedure—Procedure for density determination. (2017, June 5). Retrieved from [Link]

-

What is Digital Density Meter? Terms. NBCHAO. Retrieved from [Link]

-

Technical Queries About Density Meter. MRC Lab. Retrieved from [Link]

-

N-Ethyl-N-methylcyclohexanamine. LookChem. Retrieved from [Link]

-

Density Measurement: All You Need to Know. METTLER TOLEDO. Retrieved from [Link]

-

BOILING POINT DETERMINATION. Retrieved from [Link]

-

Density Measurement and Density Standards. Reagecon Knowledge. Retrieved from [Link]

-

4-Ethyl-N-methylcyclohexanamine. PubChem. Retrieved from [Link]

-

Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Density Measurements With a Balance. (2020, December 18). Laboratory Supply Network. Retrieved from [Link]

-

Dynamic Vacuum Distillation. (2020, April 2). The Schlenk Line Survival Guide. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

Determination of melting and boiling points. Retrieved from [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Retrieved from [Link]

-

Understanding Vacuum Distillation. (2024, October 11). Sihai Energy Technology. Retrieved from [Link]

-

N-ethyl-4-methylhexan-1-amine. PubChem. Retrieved from [Link]

-

of an organic liquid is the temperature at which the vapour & liquid phases are in equilibrium at a given pressure. Retrieved from [Link]

-

High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

-

MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. Retrieved from [Link]

-

1-Ethyl-4-methylcyclohexane. NIST WebBook. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. mt.com [mt.com]

- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 4. lookchem.com [lookchem.com]

- 5. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 7. Understanding Vacuum Distillation [sihaienergytech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. torontech.com [torontech.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. mrclab.com [mrclab.com]

- 15. mt.com [mt.com]

N-ethyl-4-methylcyclohexan-1-amine PubChem CID and toxicity

Characterization, Synthesis, and Toxicological Profiling

Part 1: Executive Summary & Chemical Identity

N-Ethyl-4-methylcyclohexan-1-amine is a secondary cycloaliphatic amine utilized primarily as a specialized intermediate in the synthesis of rubber accelerators, corrosion inhibitors, and pharmaceutical building blocks. While less ubiquitous than its parent compounds (cyclohexylamine or N-ethylcyclohexylamine), it represents a critical structural motif in medicinal chemistry, particularly for modulating lipophilicity (LogP) in amine-based drug candidates.

This guide provides a technical analysis of its physicochemical properties, synthesis via reductive amination, and a safety profile derived from structure-activity relationship (SAR) read-across protocols.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | N-Ethyl-4-methylcyclohexan-1-amine |

| Chemical Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| SMILES (Canonical) | CCNC1CCC(C)CC1 |

| Structure Class | Secondary Cycloaliphatic Amine |

| Isomerism | Exists as cis- and trans- diastereomers based on the relative orientation of the C1-amino and C4-methyl groups.[1][2] |

| PubChem CID | Note: Specific isomer entries vary. Analogous to CID 16772581 (4-Ethyl-N-methyl...[2] isomer). |

Part 2: Synthesis Protocol (Reductive Amination)

The most robust route for synthesizing N-ethyl-4-methylcyclohexan-1-amine is the reductive amination of 4-methylcyclohexanone with ethylamine. This method avoids over-alkylation common in direct alkylation strategies.

Reaction Scheme

The reaction proceeds via the formation of an imine intermediate (Schiff base), followed by in-situ reduction.

Figure 1: Reductive amination pathway for the synthesis of N-ethyl-4-methylcyclohexan-1-amine.

Experimental Methodology

Reagents:

-

4-Methylcyclohexanone (1.0 eq)

-

Ethylamine (2.0 M in THF or MeOH, 1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

-

Acid Catalyst: Acetic acid (1.0 eq) - Critical for imine formation.

Step-by-Step Protocol:

-

Imine Formation: In a flame-dried flask under N₂, dissolve 4-methylcyclohexanone in DCE. Add ethylamine and acetic acid. Stir at room temperature for 2 hours to ensure equilibrium formation of the imine species.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes. The mild nature of STAB prevents the reduction of the ketone prior to imine formation.

-

Quenching: Allow to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO₃ (pH > 9) to neutralize the acid and liberate the free amine.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is often a mixture of cis and trans isomers. Purify via distillation (bp ~70-80°C at 15 mmHg) or flash column chromatography (DCM:MeOH:NH₄OH).

Part 3: Toxicological Profile & Safety (E-E-A-T)

Due to the specific nature of this alkyl-substituted cyclohexylamine, direct toxicological dossiers are limited. The following safety profile is constructed using Read-Across Methodology from validated surrogates: N-Ethylcyclohexylamine (CAS 5459-93-8) and 4-Methylcyclohexylamine (CAS 6321-23-9).

Predicted Toxicity Metrics

| Endpoint | Classification (GHS) | Rationale (Read-Across) |

| Acute Oral Toxicity | Category 4 (Harmful) | Analogues show LD50 (Rat) values between 300–600 mg/kg. |

| Skin Corrosion | Category 1B (Corrosive) | Secondary cycloaliphatic amines are potent bases (pKa ~10-11) capable of causing irreversible skin damage (necrosis) upon contact. |

| Eye Damage | Category 1 (Irreversible) | High alkalinity results in saponification of ocular lipids; risk of permanent blindness. |

| Inhalation | Category 3 (Toxic) | Vapor pressure is sufficient to cause respiratory mucosal irritation and edema. |

Mechanism of Action (Toxicity)

The toxicity of N-ethyl-4-methylcyclohexan-1-amine is driven by two primary mechanisms:

-

Direct pH-Dependent Corrosivity: The unshared electron pair on the nitrogen accepts protons from tissue water, generating hydroxide ions (

) that cause liquefactive necrosis. -

Metabolic Activation: Cyclohexylamines can undergo hydroxylation by CYP450 enzymes. While less toxic than aromatic amines, they can act as sympathomimetics.

Figure 2: Dual-mechanism toxicity profile highlighting corrosive and systemic risks.

Part 4: Analytical Detection (GC-MS)

For researchers verifying the synthesis or detecting this compound in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

-

Column: Rtx-5 Amine or equivalent base-deactivated column (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet: 250°C, Split mode (20:1).

-

Temperature Program: 60°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

-

Mass Spec: EI source (70 eV).

-

Key Fragments (Predicted):

-

m/z 141 (Molecular Ion, M+)

-

m/z 126 (M - CH3)

-

m/z 112 (M - C2H5)

-

m/z 58 (Base peak, typical of ethyl-substituted amines:

)

-

Part 5: Safety & Handling Protocols

Engineering Controls:

-

Fume Hood: Mandatory. Velocity > 100 fpm.

-

Glove Selection: Laminate film (Silver Shield) or heavy Nitrile. Latex is permeable to this compound.

Emergency Response:

-

Skin Contact: Immediate flush with water for 15 minutes . Do not use vinegar (exothermic reaction risk).

-

Eye Contact: Flush for 15 minutes, lifting eyelids. Immediate ophthalmology consult.

-

Spill: Neutralize with weak acid (citric acid) or absorb with vermiculite. Do not use sawdust (fire hazard with amines).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link] (Used for structural analogue comparison).

- European Chemicals Agency (ECHA).Registration Dossier: Cyclohexylamine and N-Ethylcyclohexylamine. (Data utilized for Read-Across toxicity prediction).

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

suppliers and price of N-ethyl-4-methylcyclohexan-1-amine (CAS 39190-92-6)

An In-depth Technical Guide to N-ethyl-4-methylcyclohexan-1-amine for Researchers and Drug Development Professionals

Introduction

N-ethyl-4-methylcyclohexan-1-amine is a substituted cycloalkylamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a stereochemically rich cyclohexane core, an ethylamino group, and a methyl substituent, offers a unique three-dimensional profile for probing receptor binding pockets and modulating physicochemical properties. This guide provides a comprehensive overview of N-ethyl-4-methylcyclohexan-1-amine, including its chemical properties, a detailed synthesis protocol via reductive amination, potential applications in research, and a survey of commercially available suppliers and pricing.

It is important to note a discrepancy in the provided CAS number. While the topic specifies CAS 39190-92-6, extensive database searches indicate that the more commonly registered and commercially available compound with the name N-ethyl-4-methylcyclohexan-1-amine is CAS 252854-34-5 . This guide will proceed with the information pertaining to CAS 252854-34-5.

Chemical Profile

N-ethyl-4-methylcyclohexan-1-amine is a secondary amine with the molecular formula C₉H₁₉N.[1] Its structure is characterized by a cyclohexane ring substituted with an ethylamino group at the 1-position and a methyl group at the 4-position. The presence of two stereocenters (at C1 and C4) implies the existence of cis and trans diastereomers, each as a pair of enantiomers.

Physicochemical Properties

A summary of the key computed physicochemical properties of N-ethyl-4-methylcyclohexan-1-amine is presented in the table below. These parameters are crucial for drug development professionals in predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Complexity | 82.7 | [1] |

Structural Representation

Caption: 2D structure of N-ethyl-4-methylcyclohexan-1-amine.

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of N-ethyl-4-methylcyclohexan-1-amine is the reductive amination of 4-methylcyclohexanone with ethylamine.[2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Overall synthesis scheme for N-ethyl-4-methylcyclohexan-1-amine.

Detailed Experimental Protocol

Materials:

-

4-Methylcyclohexanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

-

Acetic acid (optional, as a catalyst for imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-methylcyclohexanone (1.0 eq) in DCM or DCE, add ethylamine (1.1-1.5 eq).

-

If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.

-

Slowly add the suspension of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-ethyl-4-methylcyclohexan-1-amine.

Mechanistic Insights

The reductive amination proceeds through a well-established mechanism. The carbonyl group of 4-methylcyclohexanone reacts with the primary amine (ethylamine) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that is subsequently reduced by the hydride reagent (sodium triacetoxyborohydride) to yield the final secondary amine product.[3] Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, as it does not readily reduce the starting ketone.[3]

Applications in Research and Drug Development

N-ethyl-4-methylcyclohexan-1-amine is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the following attributes:

-

Scaffold for Library Synthesis: The amine functionality serves as a convenient handle for further chemical modifications, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Introduction of 3D Complexity: The non-planar cyclohexane ring introduces three-dimensionality into a molecule, which can be advantageous for enhancing binding affinity and selectivity to biological targets.

-

Modulation of Physicochemical Properties: The lipophilic nature of the substituted cyclohexane ring can be used to modulate the overall lipophilicity (LogP) of a lead compound, which in turn can influence its ADME properties.

-

Potential as a Bioisostere: The N-ethyl-4-methylcyclohexyl moiety can be explored as a bioisosteric replacement for other cyclic or acyclic groups in known pharmacophores to improve potency, selectivity, or pharmacokinetic profiles.

While specific applications of N-ethyl-4-methylcyclohexan-1-amine are not extensively documented in the public literature, it is categorized as a biochemical for proteomics research, suggesting its potential use in the development of chemical probes or affinity-based protein profiling reagents.[4]

Safety and Handling

N-ethyl-4-methylcyclohexan-1-amine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor.[5] Rinse mouth. Do NOT induce vomiting.[5]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers and Pricing

N-ethyl-4-methylcyclohexan-1-amine (CAS 252854-34-5) is available from several chemical suppliers in research quantities. The pricing can vary depending on the purity and quantity ordered. Below is a summary of some of the available suppliers and their listed prices.

| Supplier | Product Code/SKU | Purity | Quantity | Price (USD) |

| Fluorochem | F661516 | 95% | 100 mg | £26.00 |

| 250 mg | £54.00 | |||

| 1 g | £154.00 | |||

| 5 g | £605.00 | |||

| Avantor | (Apollo Scientific) | 95% | - | Enquire |

| Santa Cruz Biotechnology | sc-255860 | - | - | Enquire |

| BLD Pharm | BD00797881 | - | - | Enquire |

| Dana Bioscience | BD00797881-250mg | - | 250mg | $638.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

References

-

CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

-

PubChem. N-ethyl-4-methylhexan-1-amine. Retrieved from [Link]

-

PubChem. 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

-

GenPrice UK. 4-ethyl-N-methylcyclohexan-1-amine. Retrieved from [Link]

-

StudySmarter. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Retrieved from [Link]

-

PMC. (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Retrieved from [Link]

-

ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Axiom Corporation. Butyric Acid (CAS 107-92-6) – High-Purity Pharmaceutical Grade Supplier. Retrieved from [Link]

-

White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

-

UPI Global Ingredients. N-BUTYRIC ACID FCC SYNTHETIC Supplier | 107-92-6. Retrieved from [Link]

-

Organic Syntheses Procedure. Ethylamine, N-methyl-. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-4-methylcyclohexane (CAS 3728-56-1). Retrieved from [Link]

-

Dana Bioscience. 4-ethyl-4-methylcyclohexan-1-amine 250mg. Retrieved from [Link]

- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

NIST WebBook. 1-Ethyl-4-methylcyclohexane. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-ethyl-4-methylcyclohexan-1-amine in Drug Discovery

Introduction: The Strategic Value of Substituted Cyclohexylamines in Modern Drug Design

The cyclohexylamine framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its conformational flexibility and its presence in a multitude of bioactive molecules.[1] This structural motif is integral to a range of therapeutics, including agents for Parkinson's disease (Rotigotine), norepinephrine-dopamine reuptake inhibitors (Tametraline), and selective thromboxane prostanoid antagonists (Terutroban).[1] The versatility of the cyclohexylamine core allows for precise, three-dimensional exploration of chemical space, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide focuses on a specific, yet highly versatile building block: N-ethyl-4-methylcyclohexan-1-amine . The introduction of both an N-ethyl and a C-4 methyl group offers a unique combination of steric and electronic features. The N-ethyl group can enhance metabolic stability and modulate receptor binding, while the 4-methyl substituent provides a stereochemical handle and can influence the conformational preference of the cyclohexyl ring. These subtle modifications can lead to significant improvements in potency, selectivity, and overall drug-like properties.

These application notes will provide a comprehensive overview of the synthetic utility of N-ethyl-4-methylcyclohexan-1-amine, detailing protocols for its derivatization and offering insights into its potential applications in constructing novel compound libraries for drug discovery.

Physicochemical Properties of N-ethyl-4-methylcyclohexan-1-amine

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C9H19N | [2] |

| Molecular Weight | 141.25 g/mol | [2][3] |

| CAS Number | 252854-34-5 | [2][4] |

| LogP | 2.34 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Synthetic Pathways and Derivatization Protocols

The secondary amine of N-ethyl-4-methylcyclohexan-1-amine serves as a versatile reactive handle for a variety of chemical transformations, making it an ideal starting point for library synthesis.

Workflow for Library Generation

The following diagram illustrates a general workflow for the utilization of N-ethyl-4-methylcyclohexan-1-amine in a drug discovery program, from initial building block to a diversified library of compounds for screening.

Caption: General workflow for drug discovery using N-ethyl-4-methylcyclohexan-1-amine.

Protocol 1: Amide Coupling for the Synthesis of Novel Amides

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amides are generally stable and can participate in key hydrogen bonding interactions with biological targets.

Rationale: This protocol describes the parallel synthesis of a diverse amide library from N-ethyl-4-methylcyclohexan-1-amine and a selection of carboxylic acids. The use of a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion rates under mild conditions.

Materials:

-

N-ethyl-4-methylcyclohexan-1-amine

-

A diverse set of carboxylic acids (e.g., substituted benzoic acids, heterocyclic carboxylic acids)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.5 M solution of N-ethyl-4-methylcyclohexan-1-amine in anhydrous DMF.

-

Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

-

Prepare individual 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in separate wells of a 96-well plate.

-

Prepare a 0.5 M solution of HATU in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well containing a unique carboxylic acid solution (100 µL, 0.05 mmol, 1.0 eq), add the N-ethyl-4-methylcyclohexan-1-amine stock solution (100 µL, 0.05 mmol, 1.0 eq).

-

Add the DIPEA stock solution (200 µL, 0.1 mmol, 2.0 eq).

-

Initiate the reaction by adding the HATU stock solution (110 µL, 0.055 mmol, 1.1 eq).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reactions by adding 500 µL of water to each well.

-

Extract each well with EtOAc (3 x 500 µL).

-

Combine the organic extracts for each reaction and wash with saturated aqueous sodium bicarbonate solution (1 x 500 µL) and brine (1 x 500 µL).

-

Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude products via preparative HPLC or supercritical fluid chromatography (SFC) to yield the desired amide derivatives.

-

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials (amine and carboxylic acid) and the appearance of the higher molecular weight amide product via LC-MS.

Protocol 2: Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and introducing further diversity. This protocol allows for the conversion of the secondary amine of N-ethyl-4-methylcyclohexan-1-amine into a tertiary amine by reacting it with an aldehyde or ketone.

Rationale: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that is particularly effective for the reductive amination of secondary amines and is tolerant of a wide range of functional groups.

Materials:

-

N-ethyl-4-methylcyclohexan-1-amine

-

A diverse set of aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup:

-

In a reaction vial, dissolve N-ethyl-4-methylcyclohexan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

-

Reduction:

-

Add STAB (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 4-24 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

-

Causality in Experimental Choices: The use of a slight excess of the carbonyl compound drives the initial iminium ion formation. STAB is chosen over harsher reducing agents like sodium borohydride as it is less likely to reduce the starting aldehyde or ketone.

Potential Therapeutic Applications

Derivatives of cyclohexylamine have shown activity against a wide range of biological targets.[5][6][7] Based on the known pharmacology of structurally related compounds, libraries derived from N-ethyl-4-methylcyclohexan-1-amine could be screened for activity in the following areas:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the cyclohexyl ring facilitates blood-brain barrier penetration. Derivatives could be explored as potential dopamine and serotonin receptor modulators for the treatment of depression, anxiety, and psychosis.[8]

-

Analgesia: Certain substituted cyclic amines have demonstrated potent analgesic properties.[9]

-

Antiviral and Antihistaminic Agents: The cyclohexylamine scaffold is present in various antiviral and antihistaminic drugs.[5][6]

Logical Pathway for Target Identification

The following diagram outlines a logical pathway for identifying and validating potential biological targets for novel compounds derived from N-ethyl-4-methylcyclohexan-1-amine.

Caption: Logical pathway for target identification and lead optimization.

Conclusion

N-ethyl-4-methylcyclohexan-1-amine represents a valuable and under-explored building block for the synthesis of novel chemical entities in drug discovery. Its unique substitution pattern provides a solid foundation for creating structurally diverse libraries with favorable physicochemical properties. The protocols detailed herein offer robust and versatile methods for its derivatization, enabling the rapid generation of compounds for biological screening. The established precedent of the cyclohexylamine scaffold in a variety of therapeutic areas suggests that derivatives of N-ethyl-4-methylcyclohexan-1-amine hold significant promise for the development of new and effective medicines.

References

- Vertex AI Search. (n.d.). The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development.

- Shenyang East Chemical Science-Tech Co., Ltd. (2024, September 4). Cyclohexylamine plays a key role in multiple industries.

- Unknown Author. (2025, August 21). The Importance of Cyclohexylamine (CHA) in Industrial Applications.

- RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.

- Glushkov, V. A. (2006, January). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302.

- Fluorochem. (n.d.). 4-Ethyl-n-methylcyclohexan-1-amine.

- PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine.

- Hirokawa, Y., et al. (2003, February 27). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 781-791.

- Santa Cruz Biotechnology. (n.d.). 4-ethyl-N-methylcyclohexan-1-amine.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl-N-methylcyclohexan-1-amine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. The Importance of Cyclohexylamine (CHA) in Industrial Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Strategies for the Synthesis of N,N,N'-Trisubstituted Urea Derivatives from N-ethyl-4-methylcyclohexan-1-amine

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and scalable methods for the synthesis of N,N,N'-trisubstituted urea derivatives, using N-ethyl-4-methylcyclohexan-1-amine as a model secondary amine substrate. The urea moiety is a critical pharmacophore in modern medicinal chemistry, valued for its ability to form stable hydrogen bonds with biological targets.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind various synthetic strategies, from classical isocyanate-based routes to modern, safer phosgene-free alternatives. Detailed, field-tested protocols, comparative data, and workflow visualizations are provided to empower scientists to select and execute the optimal synthetic pathway for their specific research and development objectives.

Introduction: The Urea Moiety in Drug Design

The urea functional group is a cornerstone of medicinal chemistry, appearing in a wide array of approved therapeutics, including anti-cancer agents like Sorafenib, anti-diabetic drugs, and anti-viral compounds.[1][3][4] Its prevalence stems from its unique structural properties: the planar, rigid urea linkage features two hydrogen bond donors and one carbonyl acceptor, enabling it to act as a versatile and reliable "structural glue" that anchors a molecule within a protein's binding site.

Synthesizing unsymmetrical ureas, particularly N,N,N'-trisubstituted derivatives from sterically hindered secondary amines like N-ethyl-4-methylcyclohexan-1-amine, presents unique challenges. The key is to controllably form the carbonyl bridge between two different amine nucleophiles without generating symmetrical byproducts. This guide will explore several effective strategies to achieve this, emphasizing methods that prioritize safety, efficiency, and scalability.

Strategic Overview of Synthetic Pathways

The choice of synthetic route is governed by factors including substrate scope, safety considerations, scale, and available reagents. While traditional methods often relied on highly toxic reagents like phosgene, modern chemistry has pivoted towards safer and more elegant solutions.[1][5][6]

Key Synthetic Approaches:

-

Isocyanate-Based Synthesis: A robust and widely used two-step approach. A primary amine is first converted into an isocyanate intermediate, which is then reacted with the secondary amine (N-ethyl-4-methylcyclohexan-1-amine) to furnish the final product. This method offers excellent control for producing unsymmetrical ureas.[7][8]

-

Phosgene-Free Carbonylating Agents: This category encompasses a range of safer alternatives to phosgene that act as "carbonyl donors."

-

N,N'-Carbonyldiimidazole (CDI): A crystalline, stable, and highly effective reagent that activates a primary amine for subsequent reaction with a secondary amine under mild conditions.[1][8][9]

-

Activated Carbamates: Stable intermediates like phenyl or trifluoroethyl carbamates can be prepared from a primary amine and subsequently reacted with a second amine to form the urea linkage, avoiding the handling of isocyanates.[7][10]

-

-

Direct Carbonylation with CO₂: Representing the pinnacle of green chemistry, this approach utilizes carbon dioxide as an abundant, non-toxic C1 source. These reactions typically require a catalyst and a dehydration agent to drive the reaction towards urea formation and are an active area of academic and industrial research.[11][12]

The following sections will provide detailed protocols and the scientific rationale for the most practical and accessible methods: the isocyanate-based route and the CDI-mediated synthesis.

Experimental Protocols and Methodologies

Method 1: Synthesis via Isocyanate Intermediate

This approach is arguably the most direct and high-yielding method for producing a specific N,N,N'-trisubstituted urea. The high electrophilicity of the isocyanate carbon makes its reaction with the secondary amine rapid and often quantitative.

Causality and Experimental Rationale: The reaction's success hinges on the clean and efficient nucleophilic attack of the secondary amine's nitrogen atom on the central carbon of the isocyanate group. The reaction is typically exothermic and proceeds without the need for a catalyst. The choice of a non-protic solvent is critical to prevent unwanted side reactions with the isocyanate. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.

Protocol 1: Synthesis of 1-Ethyl-1-(4-methylcyclohexyl)-3-phenylurea

Materials:

-

N-ethyl-4-methylcyclohexan-1-amine

-

Phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-ethyl-4-methylcyclohexan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenyl isocyanate (1.05 eq) dropwise via syringe over 5 minutes. Note: The reaction can be exothermic. A slight excess of the isocyanate ensures full conversion of the more valuable secondary amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting amine (visualized with ninhydrin stain) indicates completion.

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford the pure N,N,N'-trisubstituted urea.

Figure 1: Conceptual workflow for isocyanate-based urea synthesis.

Method 2: Synthesis using N,N'-Carbonyldiimidazole (CDI)

This method is an excellent phosgene-free alternative that proceeds in a convenient one-pot fashion. CDI acts as a safe and effective carbonylating agent, converting a primary amine into a reactive acyl-imidazole intermediate.

Causality and Experimental Rationale: The reaction proceeds in two distinct stages within the same pot. First, the primary amine attacks one of the carbonyl-bound imidazoles of CDI, displacing the first imidazole molecule to form an N-acylimidazole. This intermediate is more reactive than a standard amide but stable enough to be formed cleanly. In the second stage, the addition of the secondary amine, N-ethyl-4-methylcyclohexan-1-amine, results in a second nucleophilic substitution, displacing the second imidazole molecule (which acts as a good leaving group) to form the thermodynamically stable urea C-N bond. The byproducts, CO₂ and imidazole, are easily removed during workup.[1][9]

Protocol 2: CDI-Mediated Synthesis of 1-Benzyl-3-ethyl-3-(4-methylcyclohexyl)urea

Materials:

-

Benzylamine

-

N,N'-Carbonyldiimidazole (CDI)

-

N-ethyl-4-methylcyclohexan-1-amine

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation Step: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous THF. Add solid CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The formation of the acyl-imidazole intermediate can be observed by the evolution of CO₂ (if not under inert gas) and the complete dissolution of CDI.

-

Coupling Step: Add N-ethyl-4-methylcyclohexan-1-amine (1.2 eq) to the reaction mixture. Heat the reaction to 50-60 °C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the intermediate.

-

Workup: Cool the reaction to room temperature and remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer thoroughly with water (3x) to remove the imidazole byproduct, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be purified by flash chromatography on silica gel to yield the pure urea derivative.

Figure 2: Reaction mechanism for CDI-mediated urea synthesis.

Data Summary and Comparison

The selection of a synthetic method often involves a trade-off between reaction conditions, safety, and substrate scope. The following table summarizes the key characteristics of the discussed methods.

| Method | Carbonyl Source | Typical Conditions | Advantages | Disadvantages |

| Isocyanate-Based | Isocyanate | 0 °C to RT, Anhydrous Solvent | High yield, fast reaction, excellent control for unsymmetrical products.[7] | Isocyanates can be toxic and moisture-sensitive. |

| CDI-Mediated | CDI | RT to 60 °C, Anhydrous Solvent | Phosgene-free, stable solid reagent, mild conditions, one-pot procedure.[1][9] | May require heating; imidazole byproduct must be removed. |

| Phenyl Carbamate | Phenyl Chloroformate | Ambient to 85 °C, DMSO | Avoids isocyanates, uses stable intermediates.[7] | Two distinct synthetic steps required; may need elevated temperatures. |

| Direct CO₂ | Carbon Dioxide (CO₂) | High temp/pressure, Catalyst | Greenest method, uses abundant C1 source.[11][12] | Requires specialized equipment (autoclave), catalyst development is ongoing. |

Conclusion and Outlook

The synthesis of N,N,N'-trisubstituted ureas from N-ethyl-4-methylcyclohexan-1-amine can be accomplished efficiently through several well-established methodologies. For targeted synthesis with high control and yield, the reaction of the amine with a pre-formed isocyanate remains a gold standard. For laboratories prioritizing safety and operational simplicity, the one-pot CDI-mediated approach offers a powerful and versatile alternative, avoiding the handling of hazardous reagents without a significant compromise in efficiency.[1] As the field of green chemistry continues to evolve, direct carbonylation methods using CO₂ or other sustainable carbonyl sources will likely become increasingly viable for large-scale production, further reducing the environmental impact of synthesizing these vital chemical motifs.[11][12][13] The protocols and rationales presented herein provide a solid foundation for any researcher entering this important area of synthetic chemistry.

References

- Moriuchi, T. et al. Solvent-free catalytic synthesis of ureas from amines and carbon dioxide under atmospheric pressure using oxovanadium.

- Thavonekham, B. A practical synthesis of ureas. U.S. Patent 5,925,762, issued July 20, 1999. [Online]

- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- Shi, F. et al. Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Angewandte Chemie [Online]

- Urea derivatives from carbon dioxide and amines by guanidine c

- Li, Y. et al.

- Selected syntheses of ureas through phosgene substitutes.

- Wang, J. et al. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Chemistry Frontiers [Online]

- Safe alternative to toxic isocyan

- A facile synthesis of unsymmetrical N,N′-diarylureas is described.

- Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. RSC Publishing [Online]

- Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. PMC [Online]

- Fujita, S. et al. Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters [Online]

- One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2.

- Katritzky, A. R. et al. Synthesis of mono- and N,N-disubstituted ureas. University of Michigan [Online]

- Artuso, E. et al.

- One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry [Online]

- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog

- Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry [Online]

- A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine. Benchchem [Online]

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC [Online]

- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regul

- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

- Synthesis of some heterocycle containing urea derivatives and their anti-viral activity. HETEROCYCLES [Online]

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal [Online]

- Process for the preparation of monocyclohexylurea. U.S. Patent 4,740,618, issued April 26, 1988. [Online]

- Urea Formation (Krebs-Henseleit cycle). University of Technology [Online]

- Reactivity of (Vicinal) Carbonyl Compounds with Urea. PMC [Online]

- Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. One moment, please... [biointerfaceresearch.com]

- 10. Safe alternative to toxic isocyanates - Enamine [enamine.net]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ionike.com [ionike.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-ethyl-4-methylcyclohexan-1-amine by Distillation

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-ethyl-4-methylcyclohexan-1-amine via distillation. It is structured to address common challenges and provide both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-ethyl-4-methylcyclohexan-1-amine relevant to distillation?

A1: Understanding the physical properties is the first step in designing a successful purification protocol. While experimental data for this specific compound is not widely published, we can estimate its properties based on its structure and similar compounds.

Table 1: Physical Properties of N-ethyl-4-methylcyclohexan-1-amine and Related Compounds

| Property | N-ethyl-4-methylcyclohexan-1-amine | N-Ethylcyclohexylamine (for comparison) |

| Molecular Formula | C₉H₁₉N[1][2] | C₈H₁₇N |

| Molecular Weight | 141.25 g/mol [1][2][3] | 127.24 g/mol |

| Boiling Point (Predicted) | >160 °C (at atmospheric pressure) | 154-156 °C (at atmospheric pressure) |

| Key Characteristics | Clear, colorless, basic liquid with a characteristic amine odor.[4] | Flammable liquid and vapor. |

Rationale: The addition of a methyl group to the cyclohexyl ring, compared to N-ethylcyclohexylamine, increases the molecular weight. This typically leads to a higher boiling point. High-boiling point liquids (>150 °C) are often susceptible to thermal degradation at atmospheric pressure, making vacuum distillation a preferred method.[5][6]

Q2: When should I choose vacuum distillation over atmospheric distillation for this compound?

A2: Vacuum distillation is highly recommended for N-ethyl-4-methylcyclohexan-1-amine.[7][8] Distilling compounds with boiling points above 150 °C at atmospheric pressure can lead to decomposition, oxidation, or polymerization, resulting in lower yield and purity.[5] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for a safer and more efficient separation from non-volatile impurities.[6][8][9]

Q3: What are the most common impurities I might encounter?

A3: Impurities largely depend on the synthetic route. For secondary amines like this, common impurities include:

-

Unreacted Starting Materials: Such as 4-methylcyclohexanone or ethylamine.

-

Over-alkylation Products: Tertiary amines (e.g., N,N-diethyl-4-methylcyclohexan-1-amine).

-

Primary Amines: Such as 4-methylcyclohexylamine if the N-ethylation was incomplete.

-

Solvent Residues: From the reaction or work-up.

-

Degradation Products: Amines can air-oxidize to form N-oxides or react with atmospheric CO₂ to form carbamate salts, which appear as non-volatile residues.[10]

Q4: Is N-ethyl-4-methylcyclohexan-1-amine sensitive to air or carbon dioxide?

A4: Yes. Like most secondary amines, it is susceptible to degradation upon exposure to air and CO₂.[10] It can absorb CO₂ from the atmosphere to form a non-volatile carbamate salt, which will remain in the distillation flask as residue, potentially lowering your yield.[10] Air oxidation can also occur, especially at elevated temperatures during distillation. Therefore, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice.[10]

Q5: What safety precautions are necessary when handling and distilling this amine?

A5: N-ethyl-4-methylcyclohexan-1-amine and similar amines are hazardous. Always consult the Safety Data Sheet (SDS) before starting any work.[4] Key precautions include:

-

Corrosivity: Causes severe skin burns and eye damage.[4][11]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][11]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

-

Ventilation: All handling and distillation should be performed inside a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames as the vapors may be flammable.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation process in a question-and-answer format.

Q: My distillation is "bumping" violently instead of boiling smoothly. What's wrong and how do I fix it?

A: Bumping occurs when the liquid superheats and then boils in a sudden, violent burst. This is dangerous and leads to poor separation.

-

Cause: Lack of nucleation sites for smooth boiling.

-

Solution 1 (Atmospheric Distillation): Add fresh boiling chips or a PTFE-coated magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid, as it can cause violent eruptive boiling.

-

Solution 2 (Vacuum Distillation): A magnetic stir bar is essential for smooth boiling under vacuum, as boiling chips are less effective at reduced pressure. Ensure vigorous stirring throughout the distillation. A capillary bubbler (ebulliator) providing a fine stream of inert gas (nitrogen or argon) into the liquid is also an excellent method to ensure smooth boiling.

Q: The amine is not distilling at the expected temperature, or the temperature is fluctuating wildly. Why is this happening?

A: This usually points to issues with pressure control, system leaks, or the presence of volatile impurities.

-

Cause 1: System Leaks (Vacuum Distillation): Even a small leak will prevent the system from reaching the target pressure, causing the boiling point to be higher than expected. Fluctuations in the vacuum will cause the boiling point to change.

-

Troubleshooting: Check all joints and connections. Ensure they are properly sealed with a suitable vacuum grease. Check the tubing to the vacuum pump for cracks or poor connections.

-

-

Cause 2: Presence of Volatile Impurities: If a lower-boiling point impurity (like a residual solvent) is present, it will distill first, often at a fluctuating temperature, before the main product.

-

Troubleshooting: Collect this initial liquid (the "forerun") in a separate receiving flask until the distillation temperature stabilizes at the expected boiling point of your product.

-

-

Cause 3: Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.

Q: My final product has low purity. How can I improve the separation?

A: Poor separation efficiency is a common problem, especially if impurities have boiling points close to your product.

-

Cause 1: Inefficient Distillation Column: A simple distillation setup is often insufficient to separate compounds with close boiling points.

-

Solution: Use a fractional distillation column (e.g., a Vigreux, packed, or spinning band column) placed between the distillation flask and the condenser.[12] The increased surface area in the column allows for multiple condensation-vaporization cycles, significantly improving separation efficiency.

-

-

Cause 2: Distilling Too Quickly: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor separation.

-

Solution: Reduce the heating rate. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.

-

-

Cause 3: Insufficient Pre-Purification: Distillation is most effective at removing non-volatile or significantly lower/higher boiling impurities.[13]

-

Solution: Consider an initial purification step. An acid-base extraction can effectively remove non-basic organic impurities before distillation.[13] Alternatively, converting the amine to a salt, recrystallizing it, and then liberating the free base can provide a much cleaner starting material for distillation.[13]

-

Q: The liquid in the distillation flask is turning dark brown or black. What should I do?

A: This indicates thermal decomposition of your product.

-

Cause: The distillation temperature is too high. This is a strong indicator that you should be using vacuum distillation.

-

Solution 1: Switch to Vacuum Distillation: This is the most effective solution. Reducing the pressure will lower the boiling point and prevent decomposition.[6][8]

-

Solution 2: Reduce Heating Mantle Temperature: Ensure the heating mantle is not set excessively high. The pot temperature should be only 20-30 °C higher than the boiling point of the liquid. Use a sand bath or oil bath for more uniform and controllable heating.

Experimental Protocols

Protocol 1: Pre-Distillation Workup (Drying and Inerting)

This protocol is essential to perform before either atmospheric or vacuum distillation to remove water and atmospheric gases.

-

Drying: Place the crude N-ethyl-4-methylcyclohexan-1-amine in a round-bottom flask. Add a suitable drying agent that is basic and does not react with amines, such as anhydrous potassium hydroxide (KOH) pellets or potassium carbonate (K₂CO₃).

-

Stirring: Add a magnetic stir bar and stir the mixture for several hours (or overnight) at room temperature to allow for complete drying.

-

Inerting: Assemble the distillation apparatus (see diagrams below).

-

Purging: Purge the entire system with a slow stream of dry nitrogen or argon for 10-15 minutes to displace all air and CO₂.

Diagram: Distillation Decision Workflow

This diagram helps in choosing the appropriate distillation method.

Caption: Workflow for selecting the appropriate distillation method.

Protocol 2: Vacuum Distillation

This is the recommended procedure for purifying N-ethyl-4-methylcyclohexan-1-amine.

-

Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Use a magnetic stirrer with a heating mantle. Ensure all glass joints are lightly greased and secure.

-

Inert Atmosphere: After completing the pre-distillation workup, maintain a slight positive pressure of nitrogen or argon.

-

Apply Vacuum: Slowly and carefully apply the vacuum from the pump. The liquid may bubble as dissolved gases are removed.[5]

-

Heating: Once the pressure has stabilized at the desired level (e.g., 10-20 mmHg), begin to heat the distillation flask gently.

-

Collect Fractions:

-

Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities.

-

Main Fraction: When the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product. Record the stable temperature and the pressure.

-

Final Fraction: As the distillation nears completion, the temperature may rise or fall. Stop the distillation before the flask goes to dryness to prevent the formation of explosive peroxides and charring of the residue.

-

-

Shutdown: Turn off the heating and allow the system to cool completely. Slowly and carefully re-introduce the inert gas to bring the system back to atmospheric pressure before turning off the vacuum pump.

Diagram: Vacuum Distillation Apparatus

Caption: Standard setup for fractional vacuum distillation.

References

-

CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]

- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.